molecular formula C16H15N5O4 B2424796 Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034353-48-3

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2424796
CAS No.: 2034353-48-3
M. Wt: 341.327
InChI Key: TYNKTWYPSFCEKH-UHFFFAOYSA-N
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Description

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings . They are of prime importance due to their extensive therapeutic uses .


Molecular Structure Analysis

The compound’s structure includes a [1,2,4]triazolo[4,3-b]pyridazine core, a methoxy group, and a carbamoyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate have been synthesized and analyzed for their structural characteristics. The synthesis of these compounds often involves multi-step reactions, starting from basic heterocyclic frameworks and leading to complex structures with potential biological activities. For example, the synthesis of pyridazine analogs has demonstrated pharmaceutical importance, with specific compounds synthesized for their structural and functional analysis (Sallam et al., 2021).

Potential Biological Activities

Research on compounds within the triazolo[4,3-b]pyridazin domain has revealed a range of biological activities, making them subjects of interest in medicinal chemistry and drug design. The antimicrobial activities of some newly synthesized compounds have been explored, showing moderate to good activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, the antileukemic activity of certain derivatives has been reported, highlighting the therapeutic potential of these compounds in treating specific types of cancer (Anderson et al., 1988).

Molecular Docking and Theoretical Studies

Molecular docking and Density Functional Theory (DFT) calculations have been applied to understand the interaction mechanisms and stability of these compounds when bound to biological targets. These theoretical studies help in predicting the biological activity and potential therapeutic applications of the compounds. For instance, spectral, DFT/B3LYP, and molecular docking analyses on related compounds have provided insights into their interaction with specific proteins, suggesting their role as inhibitors in cancer treatment (Sert et al., 2020).

Properties

IUPAC Name

methyl 4-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-24-14-8-7-12-18-19-13(21(12)20-14)9-17-15(22)10-3-5-11(6-4-10)16(23)25-2/h3-8H,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNKTWYPSFCEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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